N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
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Biological Activity
N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyridazin derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N5O3S, with a molecular weight of approximately 463.6 g/mol. The structural complexity arises from the presence of multiple functional groups, including a thiazole ring fused with a pyridazine and additional furan and piperidine moieties. These features facilitate various interactions with biological targets, which are crucial for its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C24H25N5O3S |
Molecular Weight | 463.6 g/mol |
CAS Number | 1203231-82-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyridazin derivatives. For instance, compounds similar to this compound have shown significant cytotoxic activity against various cancer cell lines. One study reported that thiazole-integrated compounds exhibited IC50 values lower than established chemotherapeutic agents like doxorubicin in A-431 and Jurkat cell lines, indicating a promising therapeutic index for these derivatives .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Thiazole derivatives have been investigated for their ability to inhibit bacterial growth. Research indicates that certain thiazole compounds possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific proteins or enzymes in biological systems. Binding to these targets can modulate enzyme activity or receptor interactions, leading to various therapeutic effects such as anti-inflammatory responses or apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
A recent study synthesized several thiazole derivatives and evaluated their anticancer efficacy. Among them, a compound structurally similar to this compound demonstrated potent cytotoxicity against human breast cancer cells (MCF7). The study utilized flow cytometry to assess apoptosis induction and found that the compound significantly increased early apoptotic cells compared to control groups .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial activity, several thiazole derivatives were tested against common bacterial strains. The results showed that compounds with similar structural motifs exhibited MIC values as low as 31.25 µg/mL against Staphylococcus aureus. This study emphasized the importance of the thiazole ring in enhancing antibacterial efficacy .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-15-8-6-9-16(2)19(15)25-18(30)14-29-23(31)21-22(20(27-29)17-10-7-13-32-17)33-24(26-21)28-11-4-3-5-12-28/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHWZHORFIUKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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